(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate
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Overview
Description
(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate is a synthetic organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a furan ring, a hydrazinecarbonyl group, and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of furan-2-carbaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Coupling with Nicotinic Acid Derivative: : The hydrazone intermediate is then coupled with ethyl 2,6-dimethylnicotinate in the presence of a suitable catalyst, such as acetic acid, to yield the final product. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The nicotinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dimethylnicotinate: Lacks the furan and hydrazinecarbonyl groups, making it less versatile in terms of chemical reactivity.
Furan-2-carbaldehyde: Contains the furan ring but lacks the nicotinate moiety, limiting its applications in medicinal chemistry.
Hydrazine derivatives: While they share the hydrazinecarbonyl group, they do not possess the nicotinate structure, affecting their biological activity.
Uniqueness
(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate is unique due to its combination of a furan ring, hydrazinecarbonyl group, and nicotinate moiety, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 5-[[(E)-furan-2-ylmethylideneamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-4-22-16(21)14-8-13(10(2)18-11(14)3)15(20)19-17-9-12-6-5-7-23-12/h5-9H,4H2,1-3H3,(H,19,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRQUPEJFDDLU-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC=CO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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